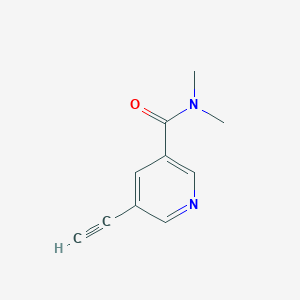
5-Ethynyl-N-(2-methoxyethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-N-(2-methoxyethyl)nicotinamide: is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of an ethynyl group attached to the nicotinamide moiety, along with a 2-methoxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-N-(2-methoxyethyl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with nicotinamide as the starting material.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of nicotinamide with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methoxyethylation: The 2-methoxyethyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the ethynylated nicotinamide with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynyl-N-(2-methoxyethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated nicotinamide derivatives.
Substitution: Formation of various substituted nicotinamide derivatives.
Aplicaciones Científicas De Investigación
5-Ethynyl-N-(2-methoxyethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-N-(2-methoxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Pathways Involved: It can modulate pathways related to cellular energy metabolism, oxidative stress response, and DNA repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethynyl-2’-deoxyuridine (EdU): A nucleoside analog used in DNA labeling and cell proliferation studies.
N-methylnicotinamide: A metabolite of nicotinamide with distinct biological activities.
Uniqueness
5-Ethynyl-N-(2-methoxyethyl)nicotinamide is unique due to the presence of both ethynyl and methoxyethyl groups, which confer distinct chemical reactivity and biological properties compared to other nicotinamide derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
IUPAC Name |
5-ethynyl-N-(2-methoxyethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-9-6-10(8-12-7-9)11(14)13-4-5-15-2/h1,6-8H,4-5H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBHQRBBVDQEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B8169672.png)
![(6-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B8169673.png)
![(6-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B8169677.png)







